molecular formula C15H14N2S2 B2956592 6-(methylthio)-N-(o-tolyl)benzo[d]thiazol-2-amine CAS No. 890960-19-7

6-(methylthio)-N-(o-tolyl)benzo[d]thiazol-2-amine

Cat. No.: B2956592
CAS No.: 890960-19-7
M. Wt: 286.41
InChI Key: MWELKBTUGZUMPR-UHFFFAOYSA-N
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Description

“6-(methylthio)-N-(o-tolyl)benzo[d]thiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as benzo[d]thiazoles . These are organic compounds containing a benzene fused to a thiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as benzo[d]thiazole derivatives are often synthesized through various chemical reactions . For instance, one method involves the reaction of 2-aminobenzenethiol with α-haloketones .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzo[d]thiazole core, with a methylthio group attached at the 6-position and an o-tolyl group attached to the nitrogen atom of the thiazole ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodologies : Research into the synthesis and reactions of azido-benzothiazoles and benzo[b]thiophens has paved the way for the development of novel thiazolo[4,5-g]benzoxazoles and dihydrothieno[3,2-g]benzoxazoles, highlighting the versatility of thiazole derivatives in chemical synthesis (Gallagher, Iddon, & Suschitzky, 1980).
  • Electrochemical Synthesis : An external oxidant-free intramolecular dehydrogenative C–S cross-coupling under electrolytic conditions has been developed, facilitating the synthesis of 2-aminobenzothiazoles directly from aryl isothiocyanates and amines, demonstrating an efficient pathway for constructing benzothiazole scaffolds (Wang, Tang, & Lei, 2017).

Applications in Material Science

  • Semiconducting Polymers : The exploration of benzo[d][1,2,3]thiadiazole (isoBT) and its derivatives in semiconducting polymers has revealed their utility in creating high-performance organic electronics, including transistors and solar cells, indicating the potential of thiazole derivatives in advanced material applications (Chen et al., 2016).

Biological and Pharmacological Activities

  • Antiviral Agents : Novel benzo[d]imidazole-based heterocycles, including thiazole derivatives, have shown promising results as broad-spectrum antiviral agents against HIV-1, HCV, SSPE, and H1N1, underscoring the therapeutic potential of these compounds in treating viral infections (Eldebss et al., 2015).
  • Anticancer Activities : The synthesis of new benzimidazole–thiazole derivatives has been investigated for their anticancer properties, showing promising activity against various cancer cell lines. This highlights the relevance of thiazole derivatives in developing novel anticancer therapeutics (Nofal et al., 2014).

Catalytic Applications

  • Olefin Epoxidation : Molybdenum(VI) complexes with thiazole-hydrazone ligands have been prepared and structurally characterized, demonstrating their catalytic effectiveness in olefin epoxidation. This research opens new avenues for the application of thiazole derivatives in catalysis (Ghorbanloo, Bikas, & Małecki, 2016).

Properties

IUPAC Name

N-(2-methylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2/c1-10-5-3-4-6-12(10)16-15-17-13-8-7-11(18-2)9-14(13)19-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWELKBTUGZUMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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